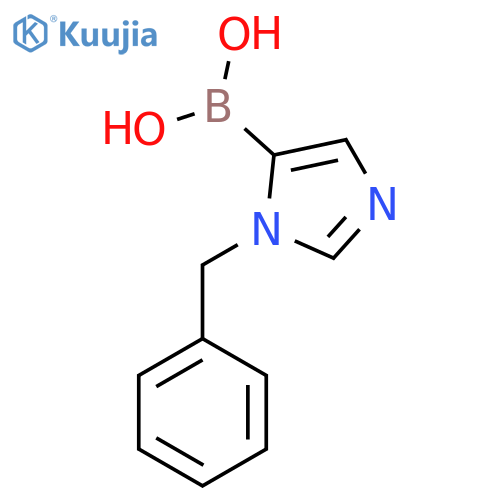

Cas no 1691204-32-6 (1-Benzyl-1H-imidazole-5-boronic acid)

1-Benzyl-1H-imidazole-5-boronic acid 化学的及び物理的性質

名前と識別子

-

- 1-BENZYL-1H-IMIDAZOLE-5-BORONIC ACID

- (1-benzyl-1H-imidazol-5-yl)boronic acid

- NE64047

- SB34182

- 1-Benzyl-1H-imidazole-5-boronic acid

-

- MDL: MFCD15474886

- インチ: 1S/C10H11BN2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2

- InChIKey: FEOUNZSSADJNSY-UHFFFAOYSA-N

- ほほえんだ: OB(C1=CN=CN1CC1C=CC=CC=1)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 198

- トポロジー分子極性表面積: 58.3

1-Benzyl-1H-imidazole-5-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1124534-500mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 500mg |

$950 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0090-50mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 50mg |

¥3480.09 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1124534-250mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 250mg |

$665 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0090-250mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 250mg |

2332.12CNY | 2021-05-07 | |

| eNovation Chemicals LLC | Y1124534-100mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 100mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1124534-1g |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 1g |

$1545 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0090-5g |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 5g |

25424.31CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0090-500mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 500mg |

¥8726.45 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0090-250mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 250mg |

¥6977.66 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1124534-50mg |

1-Benzyl-1H-imidazole-5-boronic acid |

1691204-32-6 | 95% | 50mg |

$340 | 2024-07-28 |

1-Benzyl-1H-imidazole-5-boronic acid 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

1-Benzyl-1H-imidazole-5-boronic acidに関する追加情報

Introduction to 1-Benzyl-1H-imidazole-5-boronic acid (CAS No. 1691204-32-6) and Its Emerging Applications in Chemical Biology

1-Benzyl-1H-imidazole-5-boronic acid, identified by the CAS number 1691204-32-6, is a versatile boronic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities and utility in drug development. The presence of a boronic acid functional group at the 5-position of the imidazole ring enhances its reactivity, making it a valuable intermediate in various synthetic transformations, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules, including biologically active compounds and therapeutic agents.

The< strong> benzyl substituent in 1-Benzyl-1H-imidazole-5-boronic acid contributes to its stability and solubility, facilitating its use in both laboratory-scale synthesis and industrial applications. Boronic acids, in general, are well-documented for their role in medicinal chemistry due to their ability to form stable complexes with diols and other functional groups. This property has been exploited in the development of novel drug candidates targeting various diseases, including cancer, inflammation, and infectious disorders. The< strong> 5-boronic acid moiety specifically allows for further derivatization, enabling the creation of diverse pharmacophores with tailored biological properties.

In recent years, 1-Benzyl-1H-imidazole-5-boronic acid has been extensively studied for its potential applications in the synthesis of small-molecule inhibitors and probes for biochemical pathways. For instance, researchers have leveraged this compound to develop inhibitors targeting enzymes involved in signal transduction and metabolic pathways. The imidazole ring itself is a common structural motif in many natural products and drug molecules, known for its ability to interact with biological targets such as receptors and enzymes. By incorporating the< strong> benzyl group and the< strong> 5-boronic acid functionality, scientists have been able to fine-tune the pharmacokinetic and pharmacodynamic profiles of their drug candidates.

The< strong>Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has been particularly instrumental in utilizing 1-Benzyl-1H-imidazole-5-boronic acid. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, enabling the construction of complex molecular architectures with high precision. The reaction's efficiency and selectivity have made it indispensable in pharmaceutical research, where rapid and reliable access to novel compounds is essential. The< strong>benzyl-protected imidazole boronate is especially useful due to its compatibility with a wide range of coupling partners and mild reaction conditions.

Advances in computational chemistry and high-throughput screening have further enhanced the utility of 1-Benzyl-1H-imidazole-5-boronic acid in drug discovery. Computational methods allow researchers to predict the binding affinity and metabolic stability of potential drug candidates before experimental synthesis, significantly reducing the time and cost associated with traditional trial-and-error approaches. The< strong>5-boronic acid group's ability to engage in hydrogen bonding and other non-covalent interactions has been exploited to design molecules with improved binding properties. Additionally, the< strong>benzyl moiety can be readily removed under specific conditions, allowing for late-stage functionalization without compromising the integrity of the core structure.

In clinical research, derivatives of 1-Benzyl-1H-imidazole-5-boronic acid have shown promise as therapeutic agents. For example, studies have demonstrated their efficacy in inhibiting kinases that play a role in cancer progression. The imidazole scaffold is particularly relevant here, as it mimics natural substrates or inhibitors that modulate enzymatic activity. The< strong>borylated imidazoles exhibit enhanced bioavailability compared to their non-borylated counterparts due to improved solubility and metabolic stability. Furthermore, the< strong>5-boronic acid functionality allows for selective targeting of disease-specific pathways without off-target effects.

The synthesis of 1-Benzyl-1H-imidazole-5-boronic acid itself is an area of active investigation. Researchers have developed increasingly efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve multi-step processes starting from commercially available precursors such as benzaldehyde or imidazole derivatives. The introduction of protective groups at strategic positions ensures that reactive sites are selectively modified during subsequent transformations. Modern synthetic techniques, including flow chemistry and microwave-assisted reactions, have also been employed to accelerate these processes.

The environmental impact of synthesizing 1-Benzyl-1H-imidazole-5-boronic acid has also been considered by researchers seeking sustainable alternatives. Green chemistry principles have guided efforts to develop processes that reduce waste generation and hazardous solvent use. For instance, water-based solvents or biodegradable alternatives have been explored as replacements for traditional organic solvents like dichloromethane or tetrahydrofuran (THF). Additionally, catalytic methods that employ recyclable catalysts or operate under milder conditions contribute to reducing the ecological footprint of boronate synthesis.

The future prospects for 1-Benzyl-1H-imidazole-5-boronic acid are promising as new applications continue to emerge across multiple disciplines. In materials science, for example, this compound has potential uses as a precursor for advanced polymers or functional materials due to its ability to form stable cross-linked networks through cross-coupling reactions. In nanotechnology, boronate-based materials could be integrated into sensors or drug delivery systems where precise molecular control is required.

In conclusion, 1-Benzyl-1H-imidazole-5-boronic acid (CAS No.< strong>1691204-32-6) represents a cornerstone compound in modern chemical biology research due to its versatility as an intermediate in synthetic chemistry and its potential as a building block for therapeutic agents.

1691204-32-6 (1-Benzyl-1H-imidazole-5-boronic acid) 関連製品

- 2034573-54-9(N-2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)

- 945299-08-1(2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile)

- 1803693-56-2(Methyl 3-hydroxy-6-methyl-2-(trifluoromethoxy)pyridine-5-acetate)

- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)

- 171777-67-6(4-Nitrobenzoyl-d4 Chloride)

- 2172124-68-2(7-methoxy-2-propyl-1,3-benzoxazole-5-carboxylic acid)

- 21262-99-7(1,3-benzothiazole-5-sulfonamide)

- 941907-45-5(N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide)

- 2413898-42-5(tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate)

- 99-36-5(Methyl 3-methylbenzoate)